molecular formula C6H16O14 B2814614 Hexaketocyclohexane octahydrate CAS No. 527-31-1; 7255-28-9

Hexaketocyclohexane octahydrate

Cat. No. B2814614
Key on ui cas rn: 527-31-1; 7255-28-9
M. Wt: 312.18
InChI Key: MQIMWEBORAIJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07994423B2

Procedure details

The title compound was synthesized according to a modified literature procedure.30 Hexaketocyclohexane octahydrate (10.0 g, 32.0 mmol) and 1,2-phenylenediamine SM17 (10.4 g, 96.0 mmol) were refluxed in 500 ml of glacial acetic acid:ethanol (1:1) at 140° C. for 24 hours. The reaction mixture was then filtered and washed with ca. 200 ml of hot glacial acid. The solid was then refluxed with 200 ml of 30% nitric acid for 3 hours at 140° C. The yellow solid (12.6 g) was filtered and dried under vacuum. An amount 2.0 g was sublimed at high vacuum (3.2×10−6 torr and t=350° C.) to yield 0.77 g (estimated extrapolated yield=40%) of yellow solid. The yield could be increased with prolonged sublimation time. This compound is slightly soluble in CHCl3. 1H NMR (CDCl3, 300 MHz) δ 8.73-8.69 (dd, J=6.6 Hz; J2=3.6 Hz, 6H), 8.08-8.043 (m, 6H). 13C NMR (CDCl3, 75 MHz), 143.57, 132.30, 130.65, 119.05, 98.58. Anal. Calcd. for C24H12N6: C, 74.99; H, 3.15; N, 21.86. Found: C, 74.76; H, 3.11; N, 21.66.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
acetic acid ethanol
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
40%

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.O.O=[C:10]1[C:15](=O)[C:14](=O)[C:13](=O)[C:12](=O)[C:11]1=O.[C:21]1([NH2:28])[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[NH2:27]>C(O)(=O)C.C(O)C.C(Cl)(Cl)Cl>[CH:10]1[C:15]2[C:14](=[N:27][C:22]3[C:23]4[C:24]([C:25]5[C:26]([C:21]=3[N:28]=2)=[N:28][C:21]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[N:27]=5)=[N:28][C:21]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[N:27]=4)[CH:13]=[CH:12][CH:11]=1 |f:0.1.2.3.4.5.6.7.8,10.11|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O=C1C(C(C(C(C1=O)=O)=O)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Step Three
Name
acetic acid ethanol
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O.C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
WASH
Type
WASH
Details
washed with ca. 200 ml of hot glacial acid
FILTRATION
Type
FILTRATION
Details
The yellow solid (12.6 g) was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
was sublimed at high vacuum (3.2×10−6 torr and t=350° C.)
CUSTOM
Type
CUSTOM
Details
to yield 0.77 g (estimated extrapolated yield=40%) of yellow solid
CUSTOM
Type
CUSTOM
Details
The yield could
TEMPERATURE
Type
TEMPERATURE
Details
be increased with prolonged sublimation time

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=NC=3C4=NC5=CC=CC=C5N=C4C4=NC5=CC=CC=C5N=C4C3N=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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